Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate
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Overview
Description
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate is a complex organic compound with the molecular formula C16H12O5 . It is a heterocyclic compound that contains a furan ring fused with a naphthalene moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-5-carboxylate
- Methyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and development .
Properties
CAS No. |
24943-22-4 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 10,12-dioxo-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2(7),3,5,14-tetraene-3-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-20-14(17)10-4-2-3-7-8-5-6-9(11(7)10)13-12(8)15(18)21-16(13)19/h2-6,8-9,12-13H,1H3 |
InChI Key |
FMXJBHKQHZUJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3C=CC2C4C3C(=O)OC4=O |
Origin of Product |
United States |
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